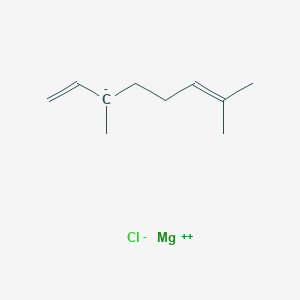
magnesium;3,7-dimethylocta-1,6-diene;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3,7-dimethylocta-1,6-diene;chloride is a compound that combines magnesium, a vital mineral, with 3,7-dimethylocta-1,6-diene, a diene hydrocarbon, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,7-dimethylocta-1,6-diene;chloride typically involves the reaction of magnesium chloride with 3,7-dimethylocta-1,6-diene. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction. The process involves the coordination of magnesium ions with the diene, forming a stable complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3,7-dimethylocta-1,6-diene;chloride undergoes various chemical reactions, including:
Oxidation: The diene component can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Chloride ions can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Magnesium;3,7-dimethylocta-1,6-diene;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and as a cofactor.
Medicine: Investigated for its potential therapeutic effects, including its role in magnesium supplementation and its interaction with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of magnesium;3,7-dimethylocta-1,6-diene;chloride involves the coordination of magnesium ions with the diene, which can influence various molecular pathways. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby affecting their activity. The diene component can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;3,7-dimethylocta-1,6-diene;acetate
- Magnesium;3,7-dimethylocta-1,6-diene;sulfate
- Magnesium;3,7-dimethylocta-1,6-diene;nitrate
Uniqueness
Magnesium;3,7-dimethylocta-1,6-diene;chloride is unique due to its specific combination of magnesium, diene, and chloride, which imparts distinct chemical and physical properties. The chloride ion can influence the solubility and reactivity of the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61194-08-9 |
|---|---|
Formule moléculaire |
C10H17ClMg |
Poids moléculaire |
197.00 g/mol |
Nom IUPAC |
magnesium;3,7-dimethylocta-1,6-diene;chloride |
InChI |
InChI=1S/C10H17.ClH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
MDZCWDORDLZRNV-UHFFFAOYSA-M |
SMILES canonique |
C[C-](CCC=C(C)C)C=C.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


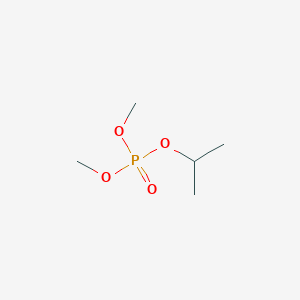
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
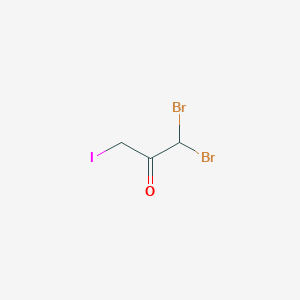
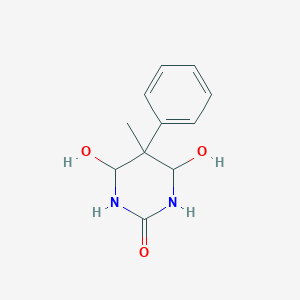
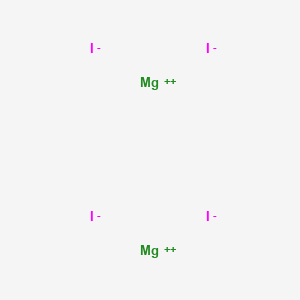
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
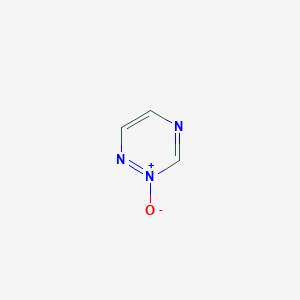
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)

